2-(4-bromo-3-fluorophenyl)oxirane
Description
2-(4-Bromo-3-fluorophenyl)oxirane is an epoxide derivative characterized by a phenyl ring substituted with bromine at the para position (C4) and fluorine at the meta position (C3), attached to a three-membered oxirane (epoxide) ring. Its molecular formula is C₈H₆BrFO, with a molecular weight of 233.03 g/mol. This compound is notable for its reactive epoxide ring, which enables diverse chemical transformations, and its halogen substituents, which modulate electronic and steric properties. It is primarily used as an intermediate in organic synthesis and pharmaceutical research .
Properties
CAS No. |
1400997-35-4 |
|---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3-fluorophenyl)oxirane typically involves the epoxidation of 2-(4-bromo-3-fluorophenyl)ethene. One common method is the reaction of 2-(4-bromo-3-fluorophenyl)ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide intermediate, which is subsequently isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as chromatography and crystallization, to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3-fluorophenyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The compound can be reduced to form corresponding alcohols.
Oxidation: Further oxidation can yield diols or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: The major products are ring-opened compounds with nucleophiles attached to the carbon atoms of the former epoxide ring.
Reduction: The primary products are alcohols.
Oxidation: The products include diols and other oxidized derivatives.
Scientific Research Applications
2-(4-bromo-3-fluorophenyl)oxirane has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for drug development and its effects on biological systems.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3-fluorophenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The molecular targets and pathways involved depend on the specific context of its application, such as enzyme inhibition or interaction with cellular components .
Comparison with Similar Compounds
Key Structural Analogues
The table below highlights critical differences between 2-(4-bromo-3-fluorophenyl)oxirane and related compounds:
| Compound Name | Molecular Formula | Substituents (Position) | Key Features | Reactivity/Biological Activity |
|---|---|---|---|---|
| This compound | C₈H₆BrFO | Br (C4), F (C3) | Synergistic electron-withdrawing effects; high epoxide ring strain | Enhanced nucleophilic ring-opening |
| 2-(4-Bromophenyl)oxirane | C₈H₇BrO | Br (C4) | Lacks fluorine; reduced electronic effects | Moderate reactivity in epoxide reactions |
| 2-(4-Fluorophenyl)oxirane | C₈H₇FO | F (C4) | Lacks bromine; weaker electron withdrawal | Lower stability; limited biological data |
| 2-(4-Chloro-3-fluorophenyl)oxirane | C₈H₆ClFO | Cl (C4), F (C3) | Chlorine’s lower electronegativity vs. bromine alters electronic properties | Comparable reactivity but distinct regioselectivity |
| 2-(4-Bromo-2-fluorophenyl)oxirane | C₈H₆BrFO | Br (C4), F (C2) | Fluorine at ortho position increases steric hindrance | Reduced accessibility for nucleophiles |
| Styrene oxide | C₈H₈O | No halogen substituents | Baseline epoxide structure | Broad reactivity but lacks halogen-directed specificity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
